An In-depth Technical Guide to 5,8-Dibromo-2,3-diethylquinoxaline
An In-depth Technical Guide to 5,8-Dibromo-2,3-diethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties of 5,8-Dibromo-2,3-diethylquinoxaline, a halogenated heterocyclic compound. Due to the limited publicly available data for this specific molecule, this document also presents inferred properties and a proposed synthesis protocol based on established chemical principles and the known reactivity of related quinoxaline derivatives. The guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science.
Chemical and Physical Properties
Direct experimental data for 5,8-Dibromo-2,3-diethylquinoxaline is scarce in the current scientific literature. The following table summarizes the available information and provides estimated values for key physicochemical properties based on the properties of structurally similar compounds.
| Property | Value | Source/Method |
| CAS Number | 148231-14-5 | Chemical Supplier |
| Molecular Formula | C₁₂H₁₂Br₂N₂ | Supplier Data[1] |
| Molecular Weight | 344.05 g/mol | Supplier Data[1] |
| Appearance | Likely a solid | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents | Inferred |
| Storage Temperature | 2-8°C | Chemical Supplier |
Proposed Synthesis Protocol
A plausible two-step synthesis for 5,8-Dibromo-2,3-diethylquinoxaline is proposed, commencing with the synthesis of the 2,3-diethylquinoxaline core, followed by aromatic bromination.
Step 1: Synthesis of 2,3-Diethylquinoxaline
This procedure is adapted from the synthesis of similar 2,3-disubstituted quinoxalines. The reaction involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-phenylenediamine (1.0 eq) in ethanol.
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Addition of Diketone: To the stirred solution, add 3,4-hexanedione (1.0 eq) dropwise at room temperature.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Step 2: Bromination of 2,3-Diethylquinoxaline
The synthesized 2,3-diethylquinoxaline is then subjected to electrophilic aromatic bromination. The directing effects of the pyrazine ring and the activating nature of the ethyl groups will influence the position of bromination.
Experimental Protocol:
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Reaction Setup: Dissolve 2,3-diethylquinoxaline (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent in a round-bottom flask protected from light.
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Addition of Brominating Agent: Slowly add a solution of bromine (2.0-2.2 eq) in the same solvent to the reaction mixture at 0°C. Alternatively, N-bromosuccinimide (NBS) with a catalytic amount of a strong acid can be used.
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Reaction Conditions: Allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).
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Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude 5,8-Dibromo-2,3-diethylquinoxaline can be purified by recrystallization or column chromatography.
Reactivity and Potential Applications
The chemical structure of 5,8-Dibromo-2,3-diethylquinoxaline suggests several avenues for further chemical modification and potential applications. The bromine atoms at the 5 and 8 positions are susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of functional groups, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
The quinoxaline core is a known pharmacophore found in numerous biologically active compounds, including anticancer and antimicrobial agents. The introduction of diethyl and dibromo substituents could modulate the electronic and steric properties of the molecule, potentially leading to novel pharmacological activities.
Furthermore, quinoxaline derivatives are utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dibromo functionality serves as a handle for polymerization reactions to create conjugated polymers with tailored optoelectronic properties.
Mandatory Visualizations
Caption: Proposed two-step synthesis workflow for 5,8-Dibromo-2,3-diethylquinoxaline.
Caption: Potential chemical transformations and applications of 5,8-Dibromo-2,3-diethylquinoxaline.
Conclusion
5,8-Dibromo-2,3-diethylquinoxaline represents an under-explored molecule with significant potential for applications in both medicinal chemistry and materials science. While direct experimental data is limited, its structural features suggest it is a valuable intermediate for the synthesis of more complex molecules. The proposed synthesis protocol provides a viable route for its preparation, opening the door for further investigation into its properties and applications. This guide serves as a starting point for researchers aiming to unlock the potential of this and related quinoxaline derivatives.
